2-Furanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O2/c5-4-2-1-3-6-4/h1-3,5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGWWCLWBPLPDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176648 | |
| Record name | 2-Furanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22125-63-9, 28755-65-9 | |
| Record name | 2-Furanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022125639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028755659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Furanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Furanol and Its Derivatives
Chemo- and Regioselective Synthesis Routes to 2-Furanol
The selective synthesis of this compound, which exists in tautomeric equilibrium with 2(5H)-furanone and 2(3H)-furanone, presents a considerable challenge for synthetic chemists. Achieving high levels of chemo- and regioselectivity is crucial for accessing specific isomers and avoiding the formation of undesired byproducts.
Catalytic Approaches to this compound Synthesis
Catalytic methods offer efficient and selective pathways to furanol derivatives. Various transition metal catalysts have been employed to facilitate the cyclization of functionalized precursors. For instance, cobalt(II)-based metalloradical catalysis has been shown to be effective in the regioselective synthesis of multisubstituted furans through the cyclization of alkynes with α-diazocarbonyls nih.gov. This method demonstrates a high degree of functional group tolerance, allowing for the synthesis of complex furan (B31954) structures nih.gov.
Copper-catalyzed reactions have also emerged as a powerful tool. A copper(II)-catalyzed cyclization of silyl enol ethers with α-diazo-β-ketoesters or α-diazoketones provides access to 2-siloxy-2,3-dihydrofuran derivatives, which can serve as precursors to 2,3,5-trisubstituted furans organic-chemistry.org.
| Catalyst System | Reactants | Product | Key Features |
| Co(II) porphyrin complexes | α-diazocarbonyls and alkynes | Multisubstituted furans | High regioselectivity, wide substrate scope, and functional group tolerance nih.gov. |
| Copper(II) | Silyl enol ethers and α-diazo-β-ketoesters/α-diazoketones | 2-siloxy-2,3-dihydrofuran derivatives | Versatile precursors for trisubstituted furans organic-chemistry.org. |
Multi-Step Organic Transformations for Furanol Systems
Multi-step synthesis provides a strategic approach to construct complex molecules in a controlled and efficient manner sathyabama.ac.in. The synthesis of furanol systems often involves a sequence of reactions, including nucleophilic substitutions, cyclizations, and condensations. A three-step sequence involving a nucleophilic substitution, intramolecular cyclization, and an acid-catalyzed aldol (B89426) condensation has been developed for the synthesis of novel arylidene 3(2H)-furanones mdpi.com. This approach highlights the utility of sequential reactions in building the furanone core.
Novel Cyclization Strategies for Dihydrofuranol Scaffolds
Dihydrofuranol scaffolds are important intermediates and can be accessed through various novel cyclization strategies. A copper-catalyzed hydroxycyclopropanol ring-opening cyclization has been reported for the synthesis of di- and tri-substituted tetrahydrofurans, which can be precursors to dihydrofuranols semanticscholar.org. This methodology involves the cleavage of a strained C-C bond and the formation of a new C-O bond semanticscholar.org.
Another approach involves the tandem Knoevenagel-Michael cyclization of α-tosyloxy ketones, 5,5-dimethyl-1,3-cyclohexanedione, and various aldehydes to produce novel 2,3-dihydrofuran derivatives in good yields nih.gov. The use of organocatalysts in such reactions offers a metal-free alternative for the construction of these heterocyclic systems nih.gov. Furthermore, flash vacuum pyrolysis of vinyl epoxides can yield cis-dihydrofuran carboxylic esters, which can be epimerized to the trans series, providing a template for Lewis acid-promoted cyclization to form the furofuran core nih.gov.
Biomass-Derived Precursor Transformations to this compound
The utilization of renewable biomass as a feedstock for the production of valuable chemicals is a cornerstone of sustainable chemistry. Furfural (B47365), a key platform chemical derived from the dehydration of pentose (B10789219) sugars, serves as a versatile starting material for the synthesis of this compound and its derivatives.
Conversion of Furfural to this compound Intermediates
The conversion of furfural to this compound intermediates can be achieved through various catalytic pathways. One proposed pathway involves the Baeyer-Villiger rearrangement of furfural to produce 2-formyloxyfuran, which is then hydrolyzed to form 2-hydroxyfuran and its tautomers, 2(5H)-furanone and 2(3H)-furanone rsc.org. This transformation can be catalyzed by acid catalysts in the presence of an oxidant like hydrogen peroxide rsc.org.
An electrocatalytic approach has also been developed for the oxidation of furfural to 5-hydroxy-2(5H)-furanone (HFO), a key bioactive intermediate rsc.org. This process uses water as the oxygen source and metal chalcogenides, such as copper sulfide (CuS), as efficient electrocatalysts, achieving high selectivity and conversion rates rsc.org.
| Precursor | Catalyst/Method | Intermediate Product | Key Findings |
| Furfural | Acid catalyst, H₂O₂ | 2-Hydroxyfuran, 2(5H)-furanone, 2(3H)-furanone | Baeyer-Villiger rearrangement followed by hydrolysis rsc.org. |
| Furfural | CuS electrocatalyst | 5-Hydroxy-2(5H)-furanone | High selectivity (83.6%) and conversion (70.2%) rsc.org. |
Enzymatic Synthesis Pathways Leading to this compound
Enzymatic transformations offer a green and highly selective alternative to traditional chemical synthesis. While direct enzymatic synthesis of this compound is not extensively documented, enzymatic reactions are employed in the synthesis of related furan derivatives, showcasing the potential for biocatalytic routes. For instance, Novozym 435, an immobilized lipase, has been successfully used to catalyze the polymerization of furan-2,5-dicarboxylic acid (FDCA) with aliphatic diamines to produce furanic-aliphatic polyamides bohrium.comrug.nl.
Furthermore, microorganisms have been shown to transform biomass-derived furans. The fungus Fusarium striatum can metabolize 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-di(hydroxymethyl)furan (DHMF) with high selectivity mdpi.com. While not a direct synthesis of this compound, these examples demonstrate the capability of enzymes and whole-cell systems to perform selective transformations on furan rings, suggesting that engineered enzymatic pathways could be developed for the targeted synthesis of this compound from bio-based precursors. The combination of enzymatic and chemical synthesis steps, known as chemoenzymatic synthesis, is a powerful strategy for creating complex molecules nih.gov.
Mechanistic Investigations of 2 Furanol Chemical Transformations
Reaction Kinetics and Thermodynamics of 2-Furanol Pathways
The study of reaction kinetics and thermodynamics provides essential insights into the stability and reactivity of this compound and its derivatives. The transformation of these compounds is often governed by a delicate interplay between kinetic and thermodynamic factors, where reaction conditions can dictate the final product distribution. mdpi.com For instance, in palladium-catalyzed reactions of certain propargyl ethers, the formation of a 2,5-disubstituted furan (B31954) is a thermodynamically controlled process, favored by longer reaction times, whereas a ketoacetylene intermediate is the kinetically controlled product. mdpi.com
In the context of atmospheric chemistry, this compound can be formed as a product (P7) from the β-dissociation of an intermediate (INT2) derived from the reaction of 2-acetylfuran (B1664036) with OH radicals. nih.gov This specific pathway involves the breaking of a C-C bond and has a calculated energy barrier of -1.9 kcal·mol⁻¹. nih.gov
Table 1: Selected Thermodynamic and Kinetic Data for Furan-Related Reactions
This table is interactive. Click on the headers to sort the data.
| Reaction/Process | Parameter | Value | Notes |
| Aldotetrose to Furan Transformation | ΔG‡ (rate-limiting step) | 327.61 kJ mol⁻¹ | Overall process is exergonic. researchgate.net |
| Acetaldehyde + Glycolaldehyde to Furan | ΔG‡ (rate-limiting step) | 283 kJ mol⁻¹ | Multistep process. researchgate.net |
| 2-Acetylfuran-OH Adduct (INT2) Dissociation | Energy Barrier | -1.9 kcal·mol⁻¹ | Forms this compound and CH₃CO radical. nih.gov |
| Furan Cycloisomerization | Control Type | Thermodynamic | Favored by longer reaction times. mdpi.com |
| Ynone Formation | Control Type | Kinetic | Favored by shorter reaction times. mdpi.com |
Acid-Catalyzed Ring Opening and Hydrolysis Mechanisms Involving this compound
This compound and its isomers are key intermediates in the acid-catalyzed ring opening and hydrolysis of furan and its derivatives. acs.orgresearchgate.net This process is fundamental in the conversion of biomass-derived furans into other valuable chemicals. The mechanism typically begins with the protonation of the furan ring, which is the rate-limiting step. acs.org Protonation at the α-carbon (C2 or C5) is energetically favored over protonation at the β-carbon (C3 or C4). acs.org
Following protonation at the Cα position, a nucleophilic attack by a water molecule leads to the formation of a furanol intermediate, such as 2,5-dihydro-2-furanol. acs.org Subsequent protonation of the furanol at the ring oxygen atom initiates the ring-opening, ultimately yielding products like 4-hydroxy-2-butenal. acs.org The reactivity of the furan ring and the distribution of products are significantly influenced by the substituents present on the ring. researchgate.netrsc.org For example, studies on biomass-derived C8 and C9 molecules show that while 4-(5-methyl-2-furyl)-2-butanone yields a single ring-opened product, substrates like 4-(2-furanyl)-2-butanone result in multiple products, highlighting the substituent effect. researchgate.netrsc.org
This ring-opening process occurs via specific acid catalysis, and the reaction rates are consistent with the generation of acid from the catalysts used, such as certain metal salts like Fe(III)Cl₃. researchgate.netrsc.org Computational studies, which include explicit hydrogen-bonded water molecules, are crucial for accurately modeling the protonation of functional groups and elucidating the reaction pathways. rsc.org
Oxidative Transformation Mechanisms of this compound Intermediates
This compound structures are implicated as transient intermediates in the oxidative transformation of furan compounds. The oxidation of furans can proceed through various mechanisms depending on the oxidant and reaction conditions, leading to a range of valuable products. researchgate.net
The oxidation of furan and its derivatives can yield important dicarboxylic acids, such as maleic acid. In the gas-phase oxidation of furan over vanadium oxide catalysts, the proposed mechanism involves the formation of an endoperoxide, which is subsequently oxidized to maleic anhydride. researchgate.net While this compound is not explicitly shown as a direct intermediate in this specific high-temperature pathway, related furanone structures are central to other transformations.
Furanones, specifically 3(2H)-furanones and 2(5H)-furanones, are significant compounds that can be formed through various pathways, including the Maillard reaction between sugars and amino acids. imreblank.chnih.gov The formation of 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol) from pentoses and furaneol (B68789) from hexoses is thought to proceed via 1-deoxyosones, which are structurally related to the intermediates formed during furan hydrolysis and rearrangement. imreblank.chimreblank.ch Although the direct formation from a this compound intermediate is not always explicitly detailed, the underlying chemistry involves tautomerization and cyclization of polycarbonyl compounds that are products of furan ring-opening. The oxidation of furans can also lead to the degradation of the ring structure, resulting in the formation of acids like acetic and oxalic acids. researchgate.net
Furan ring-opening reactions are pivotal in organic synthesis for creating linear molecules with diverse functional groups from cyclic precursors. rsc.org As established in the acid-catalyzed mechanisms, this compound is a critical intermediate. The formation of this hemiacetal structure breaks the aromaticity of the furan ring, facilitating its subsequent cleavage. The instability of this compound and its rapid tautomerization to the corresponding open-chain keto-enal form is a key step in these transformations. This reactivity is harnessed in various synthetic methods, such as the FeCl₃-catalyzed synthesis of 2,5-dicarbonyl-3-ene-phosphates from furan and dialkyl phosphonates, which proceeds via a furan ring-opening mechanism. rsc.org
Nucleophilic Interactions and Recyclization Processes of Furanol Derivatives
Furanol derivatives, particularly furanones which exist in equilibrium with their furanol tautomers, are susceptible to nucleophilic attack. These reactions can lead to ring-opening followed by recyclization to form new heterocyclic systems. nih.gov The course of the reaction is highly dependent on the nature of the nucleophile. nih.gov
For instance, the reaction of 2H-furo[3,2-b]pyran-2-ones with aliphatic amines results in products with an exocyclic enamine moiety, where the core heterocyclic structure is retained. nih.gov However, when dinucleophiles like hydrazine (B178648) derivatives are used, the reaction proceeds further. The process involves an initial nucleophilic attack, leading to the opening of the furanone ring. This is followed by an intramolecular cyclization involving the second nucleophilic group, resulting in a complete rearrangement of the heterocyclic system, a process termed recyclization. nih.gov This strategy has been employed to synthesize substituted pyrazol-3-ones from furanone precursors. nih.gov The mechanism involves the initial attack on a carbonyl group, followed by the opening of the lactone (furanone) ring, and subsequent intramolecular condensation to form the new ring system. nih.gov
Rearrangement Reactions Involving this compound Structures
Rearrangement reactions involve the migration of an atom or group within a molecule to yield a structural isomer. bdu.ac.inwiley-vch.de While specific rearrangements named after this compound are not common, its structural motifs are involved in several important transformations. Furan structures can be formed through rearrangement reactions, such as the ring expansion of alkynic oxiranes under acidic conditions. pharmaguideline.com
A relevant example is the epoxyketone-furan rearrangement, where α,β-epoxy ketones can rearrange to form furan structures. acs.org This type of reaction highlights the intramolecular transformations that can lead to or proceed from furan-like intermediates. The pinacol (B44631) rearrangement, an acid-catalyzed conversion of a 1,2-diol to a ketone, involves a 1,2-migration to an electron-deficient carbon. libretexts.org Analogous migratory shifts can be envisioned in the protonated forms of this compound or its open-chain tautomers, where a substituent could migrate to facilitate the formation of a more stable carbonyl compound or other rearranged product. For example, the Wolff rearrangement involves the conversion of an α-diazoketone into a ketene, often resulting in ring contraction, demonstrating the complex skeletal reorganizations possible in related systems. libretexts.org
Computational and Theoretical Chemistry Studies of 2 Furanol
Quantum Chemical Characterization of 2-Furanol Structures
Quantum chemical methods are employed to calculate the electronic structure of molecules, providing a fundamental understanding of their geometry, stability, and chemical behavior.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It provides a balance between accuracy and computational cost, making it suitable for studying furan (B31954) derivatives. A DFT analysis of this compound would involve optimizing its molecular geometry and calculating various electronic descriptors to predict its reactivity.
Key electronic properties and reactivity descriptors that are typically calculated include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a smaller gap suggests higher reactivity. physchemres.orgresearchgate.net For furan, the parent compound, DFT calculations have shown it acts as an electron donor due to its relatively high HOMO energy. mdpi.com
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netthaiscience.info For this compound, the MEP would highlight the negative potential around the oxygen atoms, indicating sites susceptible to electrophilic attack, and positive potential around the hydroxyl hydrogen, a site for nucleophilic interaction.
Global Reactivity Descriptors: These parameters are derived from HOMO and LUMO energies and provide a quantitative measure of reactivity. thaiscience.infoijarset.comajchem-a.com As established by Koopmans' theorem, the ionization potential (I) can be approximated by -EHOMO and the electron affinity (A) by -ELUMO. ijarset.comajchem-a.com From these, other descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated to quantify the molecule's behavior in chemical reactions. physchemres.orgthaiscience.info
| Parameter | Formula | Description |
|---|---|---|
| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | χ2 / (2η) | Propensity of a species to accept electrons |
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. lumenlearning.com The furanoid ring of this compound is not planar and can adopt various puckered conformations, typically described as "envelope" or "twist" forms. Computational methods are essential for identifying the possible conformers and determining their relative stabilities. nih.gov
The process involves:
Identification of Conformers: Potential conformers of the this compound ring are proposed. For furanoside rings, common conformers include C3-exo and O4-exo, which describe which atom is puckered out of the approximate plane formed by the other four ring atoms. nih.gov The orientation of the hydroxyl group relative to the ring also gives rise to different isomers.
Geometry Optimization: The geometry of each potential conformer is optimized using quantum chemical methods, such as DFT or Hartree-Fock (HF) theory, to find its lowest energy structure. nih.govmdpi.com
Energy Calculation and Stability Ranking: The relative energies of the optimized conformers are calculated. The conformer with the lowest energy is the most stable. The stability is determined by factors like steric hindrance, which arises from the repulsion between bulky substituent groups, and intramolecular interactions, such as hydrogen bonding. lumenlearning.comnobelprize.org For this compound, an intramolecular hydrogen bond between the hydroxyl group and the ring oxygen could be a key stabilizing factor in certain conformations. mdpi.com
| Conformer | Description | Key Stabilizing/Destabilizing Factors | Relative Energy (kcal/mol) |
|---|---|---|---|
| C2-endo | Carbon-2 is puckered towards the hydroxyl group. | Potential for steric hindrance. | (Example value) |
| C3-exo | Carbon-3 is puckered away from the hydroxyl group. | May relieve steric strain. | (Example value) |
| Twist (3T2) | Twist conformation involving C2 and C3. | Balance of angle and torsional strain. | (Example value) |
| -OH rotamer 1 | Rotation around the C-O bond. | Potential for intramolecular H-bond. | (Example value) |
| -OH rotamer 2 | Rotation around the C-O bond. | Different steric interactions. | (Example value) |
Molecular Dynamics Simulations of this compound Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govnih.gov An MD simulation of this compound could provide detailed insights into its behavior in different environments, such as in solution or interacting with other molecules.
The simulation process involves:
System Setup: A simulation box is created containing this compound and molecules of the surrounding environment (e.g., water for an aqueous solution). The interactions between atoms are described by a "force field," which is a set of parameters that define the potential energy of the system.
Simulation Run: The simulation calculates the forces on each atom and uses Newton's laws of motion to predict their positions and velocities over a series of very short time steps (on the order of femtoseconds). nih.gov
Trajectory Analysis: The simulation produces a "trajectory," which is a record of the positions, velocities, and energies of all atoms over time. This trajectory can be analyzed to understand various properties, such as:
Solvation Structure: How solvent molecules (like water) arrange themselves around this compound.
Hydrogen Bonding: The dynamics of hydrogen bonds forming and breaking between this compound and solvent molecules or other solutes.
Conformational Dynamics: How the molecule flexes and changes its conformation over time. The stability of different conformers can be assessed by monitoring parameters like the root-mean-square deviation (RMSD). youtube.com
Interaction Energies: The strength of interactions, such as electrostatic and van der Waals forces, between this compound and its surroundings can be calculated. nih.gov
Elucidation of Reaction Mechanisms via Theoretical Pathways
Theoretical calculations are indispensable for mapping out the step-by-step sequence of events in a chemical reaction, known as the reaction mechanism.
A Potential Energy Surface (PES) is a multidimensional map that describes the potential energy of a system as a function of the positions of its atoms. libretexts.orguleth.ca By mapping the PES for a reaction, chemists can identify the most likely pathway from reactants to products. This pathway, known as the minimum energy path, passes through intermediates and transition states. libretexts.org
For example, in the atmospheric degradation of 2-acetylfuran (B1664036) by hydroxyl (OH) radicals, this compound is formed as a product through a specific reaction channel. acs.org The PES for this process was constructed using high-level quantum chemical calculations (CCSDT/CBS/M06-2x/cc-pVTZ level) to determine the energies of reactants, intermediates, transition states, and products. acs.orgnih.govresearchgate.net The calculations revealed that an intermediate (INT2) formed from the addition of OH to 2-acetylfuran can undergo a β-dissociation reaction by breaking a C-C bond to generate this compound and a CH₃CO radical. acs.org
A transition state (TS) is the point of highest potential energy along the minimum energy path of a reaction. libretexts.org It represents a fleeting, unstable arrangement of atoms that is the bottleneck of the reaction. Locating and characterizing the TS is a primary goal of theoretical reaction mechanism studies. Computational methods can optimize the geometry of a TS and confirm its identity by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. libretexts.org
Once the energies of the reactants and the transition state are known, the energy barrier (activation energy) for the reaction can be determined. This energy barrier is a critical factor in calculating the reaction rate. Theories such as Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory are used to calculate rate constants based on the properties of the transition state. researchgate.netwikipedia.org In the formation of this compound from the 2-acetylfuran-OH adduct, the energy barrier for the C-C bond cleavage leading to its formation was calculated to be -1.9 kcal/mol relative to the initial reactants, indicating a highly favorable pathway. acs.org These theoretical calculations can provide temperature- and pressure-dependent rate constants that are crucial for kinetic modeling of complex chemical systems, such as combustion or atmospheric chemistry. nih.govresearchgate.net
Advanced Spectroscopic Methodologies for Elucidating 2 Furanol Structure and Reactivity
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic molecules, including 2-Furanol. nih.gov By analyzing the interaction of atomic nuclei with a magnetic field and radiofrequency pulses, NMR provides detailed information about the connectivity and environment of atoms within the molecule. wikipedia.org One-dimensional (1D) ¹H and ¹³C NMR spectra are fundamental in this process, providing chemical shifts that are indicative of the electronic environment of protons and carbons, respectively. libretexts.org The splitting patterns in ¹H NMR reveal the coupling between neighboring protons, providing information about the molecular fragments and their connectivity.
Advanced 2D NMR Techniques and Chemical Shift Calculations
For more complex structural assignments or when 1D NMR spectra are crowded with overlapping signals, advanced two-dimensional (2D) NMR techniques are indispensable. wikipedia.orgslideshare.net These methods spread the NMR signals across two frequency axes, offering better resolution and the ability to identify correlations between different nuclei. wikipedia.org
Key 2D NMR techniques used in structural elucidation include:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other through bonds. wikipedia.orgwordpress.com This helps in establishing proton-proton connectivity within spin systems. wordpress.com
HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons to which they are directly attached (one-bond correlations). wikipedia.orgipb.pt This is particularly useful for assigning proton and carbon signals simultaneously. ipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds (long-range correlations). ipb.pt This technique is vital for establishing connectivity across quaternary carbons or through heteroatoms, helping to piece together the molecular skeleton. ipb.pt
Chemical shift calculations, often performed using computational methods, can complement experimental NMR data. By predicting the chemical shifts for proposed structures, researchers can compare these theoretical values with experimental observations to validate or refine structural assignments.
While specific detailed NMR data for this compound itself (such as comprehensive chemical shift tables or 2D NMR contour plots) were not extensively detailed in the search results, the application of these techniques to furan-related compounds and complex natural products containing furanol moieties is well-documented. For instance, NMR spectroscopy, including 1D and 2D experiments, has been used to elucidate the structures of furanone-containing polyketides and complex molecules with fused furanol structures. nih.govresearchgate.net
Mass Spectrometry (MS) for Reaction Intermediate Identification
Mass Spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation pattern. pressbooks.pub This is particularly valuable for identifying reaction intermediates, which are often transient and present at low concentrations. nih.gov
By coupling MS with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), researchers can separate components of a reaction mixture and then analyze their mass spectra. The fragmentation pattern observed in the mass spectrum can provide structural clues about the intermediate species. For alcohols like this compound, common fragmentation pathways in MS include alpha cleavage and dehydration, leading to characteristic fragment ions. pressbooks.pub
Proton Transfer Reaction Mass Spectrometry (PTR-MS) is an online monitoring technique that has been employed to study the formation of furan (B31954) and methylfuran from various precursors, including those that might involve furanol intermediates. researchgate.netosti.gov Differential Electrochemical Mass Spectrometry (DEMS) is another technique that combines electrochemistry with MS for the in-situ identification of reaction intermediates and products. hidenanalytical.com While direct application to this compound intermediates was not explicitly found, these MS-based methods demonstrate the utility of mass analysis in understanding reaction mechanisms and identifying fleeting species.
Vibrational Spectroscopy (IR, Raman) in Characterizing Functional Groups
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic molecular vibrations. edinst.comuni-siegen.de These techniques measure the absorption (IR) or scattering (Raman) of light at specific frequencies corresponding to these vibrations. edinst.comuni-siegen.de
IR Spectroscopy: Detects changes in dipole moment during molecular vibrations. uni-siegen.deksu.edu.sa It is particularly sensitive to functional groups with polar bonds, such as O-H (hydroxyl), C=O (carbonyl), and C-O bonds, all of which are relevant to the this compound structure. ksu.edu.sa
Raman Spectroscopy: Detects changes in polarizability during molecular vibrations. uni-siegen.deksu.edu.sa It is sensitive to vibrations of nonpolar bonds and can provide complementary information to IR spectroscopy. ksu.edu.sa
Both IR and Raman spectroscopy can serve as a "chemical fingerprint" for identifying known compounds and characterizing the functional groups within an unknown substance. uni-siegen.deanton-paar.com They can also be used to monitor changes in functional groups during a chemical reaction, providing insights into the reaction progress and the formation or disappearance of specific species. uni-siegen.deanton-paar.com
While detailed IR or Raman spectra specifically for this compound were not provided in the search results, vibrational spectroscopy has been used in the characterization of furanone derivatives and other related compounds. researchgate.netresearchgate.net The presence of hydroxyl and enol ether functionalities in this compound would be expected to give rise to characteristic absorption bands in the IR spectrum.
Role of 2 Furanol As an Intermediate in Biomass Valorization and Platform Chemical Synthesis
Conversion of Lignocellulosic Biomass-Derived Feedstocks to 2-Furanol
Lignocellulosic biomass primarily comprises cellulose, hemicellulose, and lignin. The hemicellulose fraction, rich in pentose (B10789219) sugars like xylose, is a primary source for the production of furfural (B47365) (2-furaldehyde) through acid-catalyzed hydrolysis and dehydration. atamanchemicals.comsamipubco.comscirp.org Furfural is a crucial biomass-derived platform chemical. researchgate.netsci-hub.seresearchgate.net
The conversion of furfural to this compound is a critical step in accessing downstream furan-based chemicals. While furfural is a stable and readily available compound from biomass, this compound is often proposed as a transient intermediate in various reaction pathways involving furfural transformation. rsc.orgepa.govresearchgate.netacs.org For instance, electrochemical oxidation of furfural has been shown to proceed with this compound as an intermediate in the formation of maleic acid. epa.govresearchgate.netacs.org Similarly, the oxidation of furoic acid, which can be obtained from furfural, may also involve this compound as a key intermediate. rsc.org
Direct routes for the high-yield conversion of lignocellulosic biomass directly to this compound are less commonly reported compared to the established furfural production pathways. However, research into the catalytic transformation of biomass-derived compounds explores reaction networks where this compound is a plausible or detected intermediate in the conversion of sugars or furfural to other furanic derivatives. rsc.orgosti.gov
This compound in the Production of Bio-based Platform Chemicals
This compound's reactivity, particularly its tendency towards tautomerization with its keto forms (furan-2(3H)-one and furan-2(5H)-one), makes it a versatile intermediate for synthesizing a variety of bio-based platform chemicals. rsc.orggoogle.com
Pathways to Furanones and Dicarboxylic Acids from this compound
This compound is intimately linked to the formation of furanone compounds, specifically 2(5H)-furanone (γ-crotonolactone). 2(5H)-furanone is an important intermediate for producing chemicals like γ-butyrolactone (GBL), surfactants, polymers, diols, and lactones. researchgate.net
Research indicates that this compound is an intermediate in the oxidation of furfural to maleic acid. epa.govresearchgate.netacs.org This conversion often proceeds through the transient formation of this compound, which then undergoes further oxidation and ring-opening reactions to yield maleic acid. rsc.org
Another significant dicarboxylic acid accessible through furan (B31954) chemistry is 2,5-furandicarboxylic acid (FDCA). While FDCA is typically synthesized from the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a hexose-derived furanic compound, or from furoic acid, the role of this compound as an intermediate in certain pathways to furanones suggests potential indirect links to dicarboxylic acid synthesis depending on the specific reaction network and catalytic system employed. rsc.orgencyclopedia.pubhidenanalytical.com For example, 2(5H)-furanone, potentially derived via this compound, can be further oxidized.
Table 1: Proposed Intermediates in the Electrochemical Oxidation of Furfural to Maleic Acid
| Reactant | Proposed Intermediate(s) | Product |
| Furfural | This compound, Furan-2(3H)-one, Furan-2(5H)-one, 5-hydroxy-2(5H)-furanone | Maleic Acid |
Based on research findings on furfural oxidation. epa.govresearchgate.netacs.orgrsc.orggoogle.comacs.orgrsc.orgresearchgate.net
Strategic Routes to Bio-polymers via this compound Intermediates
While this compound itself is not typically a direct monomer for polymerization, its role as an intermediate in the synthesis of furanones and dicarboxylic acids positions it strategically within the production chain of bio-based polymers.
Furanones, such as 2(5H)-furanone, can be hydrogenated to form γ-butyrolactone (GBL). researchgate.netsemanticscholar.org GBL is a versatile building block used in the production of various polymers, including polyesters and polyamides. researchgate.net
Furthermore, dicarboxylic acids like FDCA, which can be derived from furanic compounds, are direct monomers for the synthesis of polyesters such as polyethylene (B3416737) furandicarboxylate (PEF). rsc.orgencyclopedia.pubgoogle.comresearchgate.net PEF is a promising bio-based alternative to petroleum-derived polyethylene terephthalate (B1205515) (PET). rsc.orgencyclopedia.pubresearchgate.net Although the primary route to FDCA is from HMF or furoic acid, the potential for this compound to lead to furanones which could be further transformed highlights its indirect relevance to the bio-polymer field.
The valorization of lignocellulosic biomass into furan-based monomers contributes to the development of sustainable polymers, reducing reliance on fossil fuels. rsc.orgnih.govmdpi.comiaea.orgavantipublishers.com
Catalytic Systems for this compound Mediated Conversions
The transformations involving this compound as an intermediate are heavily reliant on the catalytic systems employed. The specific catalyst dictates the reaction pathway, selectivity towards desired products (furanones, dicarboxylic acids), and the efficiency of the conversion.
Electrocatalysis has shown promise in the oxidation of furfural, where this compound is identified as an intermediate in the formation of maleic acid. epa.govresearchgate.netacs.orghidenanalytical.comacs.orgrsc.orgresearchgate.netresearchgate.netwisc.eduresearchgate.netresearchgate.net Lead dioxide (PbO2) anodes have demonstrated effectiveness in converting furfural to maleic acid, with this compound implicated in the reaction mechanism. epa.govresearchgate.netacs.org
Homogeneous acid catalysts, such as trifluoroacetic acid (TFA), have been investigated for the oxidation of furfural to 2(5H)-furanone using hydrogen peroxide as an oxidant. researchgate.net
Heterogeneous catalysts, including metal oxides, solid phosphates, zeolites, carbon-based catalysts, supported catalysts, and sulfonated polymers, are widely used in the conversion of biomass and biomass-derived intermediates like furfural. mdpi.commdpi.com While many studies focus on the initial conversion of biomass to furfural or the subsequent conversion of furfural to various products, the specific catalytic systems designed to selectively form or react with this compound are an active area of research aimed at optimizing the yields of furanones and other downstream chemicals. rsc.orgosti.gov
The design of efficient and selective catalytic systems is crucial for the economic viability and sustainability of this compound-mediated biomass valorization processes. rsc.orgmdpi.comresearchgate.net
Table 2: Examples of Catalytic Systems and Conversions Involving Furanic Compounds
| Reactant | Catalyst Type | Proposed Intermediate(s) | Product(s) | Reference |
| Furfural | PbO2 anode (Electrocatalysis) | This compound | Maleic Acid | epa.govresearchgate.netacs.org |
| Furfural | TFA + H2O2 (Homogeneous Acid) | - | 2(5H)-Furanone | researchgate.net |
| Furfural | CuS nanosheets (Electrocatalysis) | - | 5-hydroxy-2(5H)-furanone | rsc.org |
| Furoic Acid | Niobia catalyst | This compound | Products derived from furfural oxidation | rsc.org |
Analytical Methodologies for 2 Furanol Detection and Characterization in Complex Matrices
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for separating components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. nih.govksu.edu.sa For the analysis of 2-furanol and related furanic compounds in complex matrices, gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed. nih.govksu.edu.sa These techniques enable the separation of this compound from other matrix components, allowing for its subsequent detection and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds, making it well-suited for the analysis of furanic compounds like this compound. nih.govnih.gov In GC-MS, the sample is vaporized and carried by an inert gas (mobile phase) through a chromatographic column coated with a stationary phase. Compounds in the mixture separate based on their boiling points and interaction with the stationary phase. wikipedia.org As compounds elute from the column, they enter a mass spectrometer, which detects and identifies them based on their mass-to-charge ratio and fragmentation pattern. scribd.com
GC-MS has been utilized for the analysis of furan (B31954) and its derivatives in various food matrices. nih.govnih.gov For instance, GC-MS/MS with multiple reaction monitoring (MRM) has been shown to effectively separate and quantify furan and several of its derivatives in food commodities within a relatively short run time. nih.gov This method can distinguish between furan isomers, such as 2-methylfuran (B129897) and 3-methylfuran, and 2,3-dimethylfuran (B88355) and 2,5-dimethylfuran. nih.gov
Research findings highlight the application of GC-MS in the analysis of tetrahydro-2-furanol, a related compound, in water samples. nih.gov This demonstrates the applicability of GC-MS for detecting furanol derivatives in environmental or biological matrices. nih.gov
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is another widely used chromatographic technique, particularly suitable for the separation of less volatile or thermally labile compounds that are not easily analyzed by GC. wikipedia.orgthermofisher.com In HPLC, a liquid mobile phase is pumped at high pressure through a column packed with a stationary phase. wikipedia.orgthermofisher.com Separation is achieved based on different interactions between the analytes and the stationary and mobile phases. wikipedia.orgthermofisher.com Various stationary phases (e.g., reversed-phase, normal-phase) and mobile phase compositions can be employed to optimize the separation of specific compounds. wikipedia.orgbiomedpharmajournal.org HPLC is often coupled with detectors such as UV/Vis or diode array detectors (DAD) for the identification and quantification of separated compounds. frontiersin.org
HPLC methods have been developed for the analysis of furanic derivatives in complex matrices. For example, a reversed-phase HPLC method was developed for the analysis of 2,5-dimethyl-4-hydroxy-3(2H)-furanone in fruit juices. researchgate.net This method utilized a C-18 column and UV detection. researchgate.net While this example focuses on a different furanone, it illustrates the potential of HPLC for analyzing hydroxylated furan derivatives.
HPLC, sometimes coupled with refractive index detection, has also been used in the analysis of reaction mixtures involving the oxidation of furfural (B47365), where this compound is a potential intermediate. rsc.org This indicates its utility in monitoring chemical reactions where this compound may be present.
Headspace and Solid-Phase Microextraction Techniques for Sample Preparation
Sample preparation is a critical step in the analysis of this compound in complex matrices, as it involves isolating and concentrating the analyte while minimizing matrix interference. Headspace (HS) and solid-phase microextraction (SPME) are two commonly used techniques for this purpose, particularly for volatile and semi-volatile compounds like furan derivatives. researchgate.netmdpi.com
Headspace analysis involves analyzing the vapor phase in equilibrium with a liquid or solid sample. researchgate.netresearchgate.net Volatile analytes in the sample partition into the headspace, which can then be sampled and injected into a GC system. researchgate.net This technique is particularly useful for volatile furanic compounds.
SPME is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. nih.govchromatographyonline.com It utilizes a fiber coated with an extractive phase to adsorb or absorb analytes from the sample headspace or directly from the sample matrix. mdpi.comnih.gov The fiber is then inserted into the injection port of a GC or HPLC system for thermal or solvent desorption of the analytes. mdpi.comchromatographyonline.com
HS-SPME has been widely applied for the analysis of volatile organic compounds, including furan and its derivatives, in various matrices such as food and biological samples. nih.govresearchgate.netfrontiersin.org Optimization of HS-SPME parameters, such as extraction time, temperature, and salt concentration, is crucial to maximize extraction efficiency. mdpi.comresearchgate.netfrontiersin.org For instance, studies on furan analysis have investigated the effects of exposure time, sampling temperature, and salt concentration on extraction efficiency using HS-SPME coupled with GC-FID and GC-MS. researchgate.net
SPME coupled with GC-MS has been developed for the quantitative analysis of 4-hydroxy-2,5-dimethyl-3-furanone (furaneol) in fruit samples, demonstrating the effectiveness of this combined approach for hydroxylated furanones. researchgate.net The method involved derivatization of furaneol (B68789) before SPME-GC/MS analysis to improve its stability and suitability for GC separation. researchgate.net
On-line Spectroscopic Methods for Reaction Monitoring
On-line spectroscopic methods allow for real-time monitoring of chemical reactions without the need for sample extraction or preparation. bme.hunih.gov While less common for direct quantification of this compound in complex end-point matrices compared to chromatographic techniques, spectroscopic methods can be valuable for monitoring reactions where this compound is an intermediate or product.
Vibrational spectroscopic methods, such as Fourier-transform infrared (FTIR), Near-infrared (NIR), and Raman spectroscopy, are suitable for in-line monitoring of chemical processes. bme.hu FTIR spectroscopy, often with attenuated total reflection (ATR) probes, has been implemented for in-line monitoring of synthetic chemical reactions in organic solvents. bme.hu NIR spectroscopy can also be applied using reflection or transmission probes for fast measurements. bme.hu Raman spectroscopy is another technique that can be used for process monitoring in various solutions. bme.hu
Proton Transfer Reaction Mass Spectrometry (PTR-MS) has been employed as an on-line monitoring technique to study furan formation during the thermal degradation of precursors in food. researchgate.net Coupling PTR-MS with GC-MS allows for unambiguous identification and quantitation of volatile compounds in the headspace. researchgate.net While this study focused on furan and methylfuran, the principle of using on-line mass spectrometry for monitoring the formation of furanic compounds could potentially be extended to reactions involving this compound, particularly if it is present in the gas phase.
Environmental Occurrence and Biotransformation Pathways of Furanols
Identification of Furanol Derivatives in Environmental Samples
Furanol derivatives have been identified in various environmental matrices, indicating their distribution in ecosystems. Their presence can stem from industrial discharges, agricultural runoff, and natural production by organisms. pcbiochemres.comnih.gov
One significant finding was the detection of furan (B31954) derivatives in the borehole water of the Kerio Valley water basin in Kenya. A study identified several furan-based contaminants, with 2-furanmethanol and 2-methyltetrahydro-2-furanol being particularly dominant in some locations. The concentration of 2-furanmethanol was found to be as high as 2.64 ± 0.34 ppm in one borehole, significantly exceeding WHO standards for drinking water. pcbiochemres.com Furan's potential as a groundwater contaminant is linked to its use in industrial processes and its persistence, allowing it to travel significant distances in water systems. pcbiochemres.com
Naturally, 2-Furanol has been reported in organisms such as the fungus Aspergillus candidus, the mushroom Lactarius chrysorrheus, and the plant Capsicum annuum (bell pepper). nih.gov This indicates that biosynthetic pathways in certain plants and fungi contribute to the presence of furanols in the environment.
The following table summarizes the detection of specific furanol derivatives in environmental and natural samples.
| Compound Name | Sample Matrix | Location/Source | Concentration |
| 2-Furanmethanol | Borehole Water | Kerio Valley, Kenya | 2.64 ± 0.34 ppm |
| 2-Methyltetrahydro-2-furanol | Borehole Water | Kerio Valley, Kenya | 0.313 ± 0.06 ppm |
| This compound | Fungus | Aspergillus candidus | Reported |
| This compound | Mushroom | Lactarius chrysorrheus | Reported |
| This compound | Plant | Capsicum annuum | Reported |
Microbial and Enzymatic Degradation Pathways of Furanols
Microorganisms play a critical role in the detoxification and degradation of furanic compounds. nih.gov The biodegradation of these substances is primarily an enzymatic process carried out by a diverse range of soil and water microorganisms, with Gram-negative aerobic bacteria being extensively studied in this regard. nih.govnih.gov
The microbial degradation of furfural (B47365), a closely related furanic aldehyde, provides a well-documented model for furan breakdown. This pathway typically begins with the oxidation of furfural to 2-furoic acid, a reaction catalyzed by an aldehyde dehydrogenase. nih.gov This initial step is a common defense mechanism for microorganisms to detoxify furanic aldehydes. nih.gov
The subsequent metabolism of 2-furoic acid has been elucidated in bacteria such as Cupriavidus basilensis and Pseudomonas putida. nih.gov The process involves the conversion of 2-furoic acid into 2-oxoglutarate through a series of enzymatic reactions. Key enzymes in this pathway include furoyl-CoA synthetase, which ligates 2-furoic acid to coenzyme-A, and furoyl-CoA dehydrogenase, which hydroxylates the resulting compound. nih.gov
The table below outlines the key steps and enzymes involved in the aerobic degradation of furanic compounds, based on the well-studied furfural pathway.
| Step | Substrate | Key Enzyme | Product | Degrading Microorganism Example |
| 1. Oxidation | Furfural | Aldehyde Dehydrogenase | 2-Furoic Acid | Pseudomonas putida F2 |
| 2. Coenzyme A Ligation | 2-Furoic Acid | Furoyl-CoA Synthetase | 2-Furoyl-CoA | Cupriavidus basilensis HMF14 |
| 3. Hydroxylation | 2-Furoyl-CoA | Furoyl-CoA Dehydrogenase | 5-Hydroxy-2-furoyl-CoA | Cupriavidus basilensis HMF14 |
| 4. Ring Cleavage & Further Metabolism | 5-Hydroxy-2-furoyl-CoA | Various enzymes | 2-Oxoglutarate | Cupriavidus basilensis HMF14 |
Enzymatic hydrolysis is also a key mechanism for the degradation of furan-containing polymers, such as poly(ethylene 2,5-furanoate) (PEF). Studies have shown that enzymes like cutinases from Thermobifida cellulosilytica and Humicola insolens can effectively hydrolyze PEF, breaking it down into its monomer, 2,5-furandicarboxylic acid (FDCA), and other soluble oligomers. mdpi.com This process highlights the potential for enzymatic bioremediation of furan-based materials. mdpi.com
Abiotic Transformation Processes in Environmental Systems
In addition to biological degradation, furanols are subject to abiotic transformation processes that influence their persistence and fate in the environment. up.pt The primary abiotic degradative processes are photolysis (degradation by light) and hydrolysis (reaction with water). nih.gov
Photolysis is a significant degradation pathway for many organic compounds, particularly in the atmosphere and surface waters where there is sufficient light energy. up.pt Ultraviolet (UV) radiation from sunlight can break the chemical bonds within the furanol molecule. up.pt The efficiency of photodegradation can be influenced by various environmental factors. For instance, studies on the photocatalytic degradation of 2-naphthol (B1666908), another aromatic alcohol, show that the process is heavily dependent on pH and the presence of a photocatalyst like titanium dioxide (TiO₂). imist.maresearchgate.net The degradation rate of 2-naphthol was found to be highest at an alkaline pH of 11, which is attributed to the more efficient generation of hydroxyl radicals. imist.ma The presence of certain additives and electron acceptors can also accelerate the degradation process. imist.ma
Hydrolysis involves the chemical breakdown of a compound due to reaction with water. While furan itself is relatively stable, the stability of furanol and its derivatives can be influenced by the specific functional groups attached to the furan ring. These abiotic and biotic processes often work in concert to eliminate chemical contaminants from the environment. up.pt
The following table summarizes key abiotic transformation processes and the factors that influence their efficiency.
| Process | Description | Influencing Factors | Potential Outcome |
| Photolysis | Degradation of the compound by light energy, primarily UV radiation. up.pt | Light intensity, pH, presence of photocatalysts (e.g., TiO₂), presence of other dissolved substances. imist.ma | Breakdown into smaller, potentially less complex molecules, or complete mineralization to CO₂ and H₂O. imist.ma |
| Hydrolysis | Scission of chemical bonds by the addition of water. up.pt | pH, temperature, presence of catalysts. | Transformation into different chemical species. |
Future Research Directions in 2 Furanol Chemistry
Development of Sustainable Synthetic Methodologies
The transition from petroleum-based feedstocks to renewable biomass resources is a central goal of sustainable chemistry. Future research in 2-furanol chemistry should prioritize the development of green and efficient synthetic routes that align with this objective.
Current methodologies often rely on multi-step processes that may involve harsh reaction conditions, toxic reagents, and the generation of significant waste. To overcome these limitations, research should focus on several key areas:
Biocatalytic Approaches: The use of enzymes and whole-cell microorganisms offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Future studies should explore the discovery and engineering of novel enzymes capable of directly converting biomass-derived sugars or other platform chemicals into this compound. This could involve screening natural biodiversity for suitable biocatalysts or employing protein engineering techniques to enhance the activity, stability, and substrate specificity of known enzymes. Biocatalysis can offer mild reaction conditions, high yields, and reduced byproduct formation, contributing to a more sustainable chemical industry. nih.govfrontiersin.org
Photocatalytic Synthesis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, offering a green and energy-efficient approach. Research into the photocatalytic production of this compound from renewable feedstocks is a promising avenue. This could involve the design of novel photocatalysts that can efficiently harness solar energy to drive the desired chemical transformations. The development of photocatalytic systems could lead to waste-minimizing and energy-efficient production processes.
Catalysis with Earth-Abundant Metals: Shifting from precious metal catalysts to those based on earth-abundant and non-toxic metals is crucial for the economic and environmental viability of this compound production. Future research should focus on designing and synthesizing highly active and selective catalysts based on elements such as iron, copper, and nickel. These catalysts could be employed in various transformations, including the selective oxidation or hydrogenation of other furanic compounds to yield this compound.
The table below summarizes potential sustainable synthetic routes for this compound.
| Synthetic Approach | Catalyst/Mediator | Precursor | Potential Advantages |
| Biocatalysis | Engineered Enzymes/Microorganisms | Biomass-derived sugars | High selectivity, mild conditions, reduced waste |
| Photocatalysis | Novel Photocatalysts | Furanic platform chemicals | Use of renewable energy, energy efficiency |
| Heterogeneous Catalysis | Earth-Abundant Metal Catalysts | Furfural (B47365), Furfuryl alcohol | Cost-effective, lower environmental impact |
Advanced Understanding of Structure-Reactivity Relationships
A fundamental understanding of the relationship between the molecular structure of this compound and its chemical reactivity is paramount for designing efficient synthetic transformations and predicting its behavior in various chemical environments. Future research should delve deeper into the nuanced aspects of its reactivity profile.
This compound exists in equilibrium with its tautomeric forms, primarily 2(5H)-furanone and 2(3H)-furanone. The position of this equilibrium is influenced by factors such as solvent polarity and pH, which in turn dictates its reactivity.
Key areas for future investigation include:
Tautomerism and Reactivity: A more comprehensive understanding of the keto-enol tautomerism of this compound is needed. nih.govdigitaloceanspaces.comnih.govnih.govresearchgate.net Detailed experimental and computational studies can elucidate the factors governing the tautomeric equilibrium and how each tautomer participates in different reaction pathways. This knowledge is crucial for controlling the selectivity of reactions involving this compound.
Electrophilic and Nucleophilic Substitution: The furan (B31954) ring is susceptible to electrophilic substitution, and the hydroxyl group at the 2-position significantly influences the regioselectivity of these reactions. aimspress.commdpi.commdpi.comnih.gov Future studies should systematically investigate a broader range of electrophilic and nucleophilic substitution reactions of this compound to map out its reactivity and expand its synthetic utility. nih.govmdpi.comtandfonline.com
Cycloaddition Reactions: Furan derivatives can participate in cycloaddition reactions, such as Diels-Alder reactions, providing a powerful tool for the construction of complex cyclic molecules. frontiersin.orgnih.govearthlinepublishers.comnih.govrsc.org The potential of this compound as a diene or dienophile in various cycloaddition reactions warrants further exploration. Understanding the stereochemical outcomes and the influence of the hydroxyl group on reactivity will be critical.
The following table outlines the principal reaction types of this compound and the key structural factors influencing them.
| Reaction Type | Key Influencing Factors | Expected Outcome |
| Keto-Enol Tautomerism | Solvent, pH, Temperature | Equilibrium between 2-hydroxyfuran and its furanone tautomers |
| Electrophilic Substitution | Nature of electrophile, reaction conditions | Substitution primarily at the C5 position due to the directing effect of the hydroxyl group |
| Nucleophilic Substitution | Nature of nucleophile and leaving group | Substitution at the C2 or C5 position, depending on the reaction conditions and tautomeric form |
| Cycloaddition | Diene/Dienophile partner, temperature | Formation of bicyclic adducts, with stereoselectivity influenced by the hydroxyl group |
Exploration of Novel Catalytic Systems for this compound Transformations
The development of innovative and efficient catalytic systems is essential for the selective transformation of this compound into a diverse range of value-added chemicals. Future research should focus on designing catalysts that can precisely control the reaction pathways, leading to high yields of desired products while minimizing waste.
Key areas for exploration include:
Selective Hydrogenation and Oxidation: The hydroxyl and furan ring functionalities of this compound offer multiple sites for catalytic hydrogenation and oxidation. Research should target the development of catalysts that can selectively hydrogenate the furan ring to produce valuable saturated heterocycles or selectively oxidize the hydroxyl group or the ring itself to yield fine chemicals. Non-noble metal catalysts, such as those based on copper, iron, and nickel, are particularly attractive due to their low cost and abundance. nih.govaimspress.commdpi.comresearchgate.netamanote.com
Catalytic Upgrading to Platform Chemicals: this compound can serve as a precursor for the synthesis of various platform chemicals. Future work should explore catalytic routes to convert this compound into molecules like levulinic acid, succinic acid, and other C4 and C5 building blocks. nih.govresearchgate.nettubitak.gov.tr This will involve the design of multifunctional catalysts that can promote a sequence of reactions, such as ring-opening and subsequent hydrogenation or oxidation.
Enzymatic Transformations: Biocatalysis offers a powerful approach for the highly selective transformation of this compound. Future research should focus on identifying and characterizing enzymes that can catalyze specific reactions on the this compound scaffold, such as stereoselective reductions, oxidations, or glycosylations. This could lead to the synthesis of chiral building blocks and bioactive compounds.
The table below presents examples of potential catalytic transformations of this compound and the types of catalysts that could be explored.
| Transformation | Product Type | Potential Catalyst Systems |
| Selective Hydrogenation | Tetrahydrofuran derivatives, diols | Supported Ni, Cu, or Ru catalysts |
| Selective Oxidation | Furanones, dicarboxylic acids | Supported noble metal (e.g., Au, Pt) or non-noble metal oxide catalysts |
| Ring-Opening/Upgrading | Levulinic acid, succinic acid | Solid acid catalysts, bifunctional metal-acid catalysts |
| Enzymatic Modification | Chiral alcohols, glycosides | Hydrolases, oxidoreductases, glycosyltransferases |
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental studies is a powerful paradigm for accelerating research and development in chemistry. In the context of this compound, a combined approach can provide deeper insights into its fundamental properties and guide the rational design of new catalysts and reaction pathways.
Future research should leverage this integrated approach to:
Elucidate Reaction Mechanisms: Computational methods, such as Density Functional Theory (DFT), can be employed to model reaction pathways and transition states for various transformations of this compound. nih.govearthlinepublishers.comnih.gov These theoretical predictions can then be validated and refined through targeted experimental studies, leading to a more complete understanding of the reaction mechanisms.
Catalyst Design and Screening: Molecular modeling can be used to design and screen potential catalysts for specific this compound transformations. By predicting the binding energies of reactants and intermediates to catalyst surfaces and calculating activation barriers, computational approaches can help identify promising catalyst candidates for experimental synthesis and testing.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound derivatives with their chemical reactivity or biological activity. nih.govdigitaloceanspaces.comnih.govaimspress.comnih.gov These models, built on experimental data and computational descriptors, can be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.
The following table illustrates how computational and experimental methods can be integrated to address key research questions in this compound chemistry.
| Research Question | Computational Approach | Experimental Approach |
| Tautomeric Equilibrium | DFT calculations of relative energies | Spectroscopic analysis (NMR, IR) under varying conditions |
| Catalyst Performance | Molecular modeling of catalyst-substrate interactions | Catalyst synthesis, characterization, and kinetic studies |
| Reaction Pathway | Calculation of reaction energy profiles | Product analysis and isotopic labeling studies |
| Structure-Reactivity Correlation | QSAR modeling with molecular descriptors | Synthesis and reactivity screening of a library of derivatives |
By focusing on these future research directions, the scientific community can significantly advance our understanding and utilization of this compound, paving the way for its establishment as a key platform chemical in a sustainable future.
Q & A
Q. How should researchers reconcile discrepancies between computational predictions and experimental results for this compound reactivity?
- Computational Validation : Compare density functional theory (DFT)-calculated reaction pathways (e.g., activation energies) with kinetic data from stopped-flow experiments. Adjust solvation models (e.g., COSMO-RS) to improve accuracy .
- Transparency : Disclose software parameters (basis sets, convergence criteria) and deposit raw data in repositories like Zenodo for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
